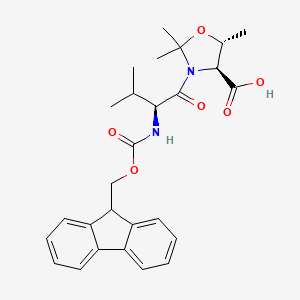

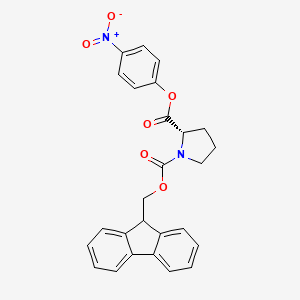

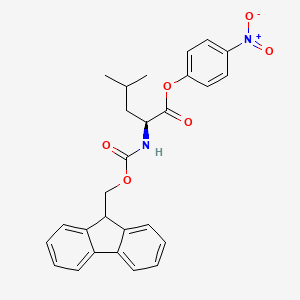

Fmoc-Leu-Onp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-Leu-OH, also known as Fmoc-L-Leu-OH, is an amino acid derivative used in peptide chemistry . It is a PPARγ ligand that induces insulin sensitization .

Synthesis Analysis

Fmoc-Leu-OH can be synthesized by reacting with functionalized α-amino acid hydrochloride salts . It is also used in the solid-phase peptide synthesis (SPPS) method .Molecular Structure Analysis

The empirical formula of Fmoc-Leu-OH is C21H23NO4. It has a molecular weight of 353.41 . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .Chemical Reactions Analysis

Fmoc-Leu-OH is used as a reactant to synthesize various oligopeptides . It is also used in the Fmoc strategy for solid-phase peptide synthesis (SPPS) .Physical And Chemical Properties Analysis

Fmoc-Leu-OH has an optical activity of [α]20/D −25±2°, c = 1% in DMF . It has a melting point of 152-156°C . It is also known for its inherent hydrophobicity and aromaticity .Applications De Recherche Scientifique

Synthesis of Oligopeptides

Fmoc-Leu-OH, a derivative of Fmoc-Leu-Onp, can be used as a reactant to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .

Production of Cyclic Depsipeptide Sansalvamide A

Fmoc-Leu-OH can also be used in the synthesis of a cyclic depsipeptide called sansalvamide A, a natural product found in marine fungus .

Creation of Peptide-Based Hydrogels (PHGs)

Fmoc-Leu-Onp and its derivatives have been used to construct peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications .

Drug Delivery Systems

PHGs, which can be created using Fmoc-Leu-Onp, have been proposed for many applications, including the optimization of tools for delivery of drugs .

Diagnostic Tools for Imaging

PHGs can also be used as diagnostic tools for imaging .

Scaffold for Bioprinting Applications

A novel class of synthetic hydrogel-forming amphiphilic cationic peptides, which can be synthesized using Fmoc-Leu-Onp, has been proposed as a scaffold for bioprinting applications .

Tissue Engineering

Among the Fmoc-derivatives of series K, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Self-Assembling Materials

Fmoc-Leu-Onp and its derivatives have been used to create self-assembling materials. The gelification process is allowed only by the correct balancing among aggregation forces within the peptide sequences (e.g., van der Waals, hydrogen bonding, and π–π stacking) .

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(4-nitrophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31)/t25-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVEIXSDKRRSDPM-VWLOTQADSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Leu-Onp | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.